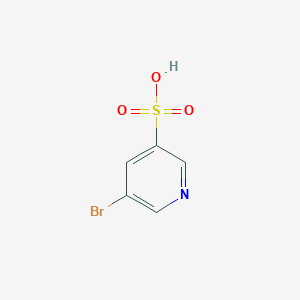

5-Bromopyridine-3-sulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLXJWRGAHUNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506803 | |

| Record name | 5-Bromopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62009-34-1 | |

| Record name | 5-Bromo-3-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62009-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromopyridine-3-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Bromopyridine-3-sulfonic Acid from 5-Bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Bromopyridine-3-sulfonic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The presence of both a bromine atom and a sulfonic acid group on the pyridine ring allows for diverse subsequent chemical modifications, making it a versatile building block in organic synthesis. This document provides a comprehensive overview of the synthetic process, including a plausible experimental protocol, key reaction parameters, and the underlying chemical principles.

Core Synthesis: Electrophilic Aromatic Sulfonation

The primary method for the synthesis of this compound from 5-bromopyridine is through electrophilic aromatic substitution, specifically sulfonation. This reaction typically involves the use of potent sulfonating agents such as fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.

The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, forcing conditions, including high temperatures and highly reactive electrophiles, are often necessary to achieve sulfonation. The substitution is directed to the 3-position (meta to the nitrogen) to avoid the formation of unstable cationic intermediates that would arise from attack at the 2- or 4-positions.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that the yield is an estimate based on typical sulfonation reactions of deactivated aromatic systems and may vary.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₄BrNO₃S | |

| Molecular Weight | 238.06 g/mol | |

| Starting Material | 5-Bromopyridine | |

| Reagent | Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃) | |

| Reaction Temperature | 180-220 °C | General Principle |

| Reaction Time | 12-24 hours | General Principle |

| Purity (Typical) | >95% after purification | |

| CAS Number | 62009-34-1 |

Experimental Protocol: Sulfonation of 5-Bromopyridine

This protocol describes a potential method for the synthesis of this compound. Extreme caution should be exercised when working with fuming sulfuric acid. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

-

5-Bromopyridine

-

Fuming sulfuric acid (20% SO₃)

-

Ice

-

Saturated sodium chloride solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Beakers and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 5-bromopyridine.

-

Addition of Sulfonating Agent: Slowly and cautiously, add fuming sulfuric acid to the 5-bromopyridine with continuous stirring. The addition should be performed in an ice bath to manage the initial exothermic reaction.

-

Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture to 180-220 °C using a heating mantle.

-

Reaction Monitoring: Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if suitable methods are developed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will precipitate the sulfonic acid product.

-

Isolation: Isolate the crude product by filtration. Wash the solid with a cold, saturated sodium chloride solution to remove any remaining acid.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as water or a water-ethanol mixture.

-

Drying: Dry the purified product under vacuum to obtain a solid.

Visualizing the Process

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: The electrophilic aromatic substitution mechanism for the sulfonation of 5-bromopyridine.

References

preparation of 5-Bromopyridine-3-sulfonic acid using chlorosulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Data Summary

For clarity and comparative ease, the following table summarizes the key quantitative data for the starting material and the target compound.

| Property | 3-Bromopyridine | 5-Bromopyridine-3-sulfonic acid |

| CAS Number | 626-55-1 | 62009-34-1 |

| Molecular Formula | C₅H₄BrN | C₅H₄BrNO₃S |

| Molecular Weight | 158.00 g/mol | 238.06 g/mol |

| Appearance | Colorless to light yellow liquid | White to off-white solid |

| Melting Point | -27 °C | >300 °C |

| Boiling Point | 173 °C | Not available |

| Density | 1.631 g/mL at 25 °C | 1.957 g/cm³ (predicted) |

| Solubility | Slightly soluble in water | Soluble in water |

Theoretical Experimental Protocol

The following protocol is a generalized procedure for the sulfonation of an aromatic heterocycle with chlorosulfonic acid and should be considered a starting point for experimental optimization. This is not a validated procedure and requires thorough safety assessment and experimental verification.

Reaction: Sulfonation of 3-Bromopyridine

Reagents:

-

3-Bromopyridine

-

Chlorosulfonic acid (ClSO₃H)

-

Inert solvent (e.g., dichloromethane, chloroform - optional)

-

Ice

-

Saturated sodium chloride solution (brine)

-

Sodium hydroxide (for neutralization)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Condenser (if heating is required)

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a carefully measured amount of 3-bromopyridine. If a solvent is used, dissolve the starting material in the solvent at this stage. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Chlorosulfonic Acid: Slowly add a stoichiometric excess (typically 2-4 equivalents) of chlorosulfonic acid dropwise from the dropping funnel to the cooled and stirred solution of 3-bromopyridine. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture may be stirred at a low temperature (e.g., 0-5 °C) or allowed to warm to room temperature and stirred for a period of time (typically 1-24 hours). The optimal temperature and reaction time need to be determined experimentally, for example, by monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and will generate HCl gas.

-

Isolation: The product, this compound, is expected to be water-soluble. The aqueous solution may be neutralized with a base such as sodium hydroxide. The method for isolating the final product will depend on its properties. Options include precipitation by adjusting the pH or by adding a suitable counter-ion, or by evaporation of the water under reduced pressure.

-

Purification: The crude product may be purified by recrystallization from a suitable solvent (e.g., water, ethanol/water mixture) or by other chromatographic techniques if necessary.

Safety Precautions:

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The reaction is exothermic and requires careful temperature control.

Reaction Workflow

The following diagram illustrates the logical steps of the proposed synthesis.

Caption: A logical workflow for the synthesis of this compound.

Disclaimer: The information provided in this document is for informational purposes only and should not be considered as a substitute for professional scientific advice. The hypothetical experimental protocol has not been validated and should be approached with caution. All chemical reactions should be carried out by qualified individuals in a properly equipped laboratory with appropriate safety measures in place.

An In-depth Technical Guide to the Mechanism of Bromination of Pyridinesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the bromination of pyridinesulfonic acid. The information is tailored for professionals in the fields of chemical research and drug development who require a deep understanding of this important synthetic transformation.

Introduction

The bromination of pyridinesulfonic acid is a key reaction in the synthesis of various pharmaceutical intermediates and functionalized materials. Pyridine, an electron-deficient aromatic heterocycle, and its derivatives present unique challenges and opportunities in electrophilic aromatic substitution reactions. The presence of a sulfonic acid group further influences the reactivity and regioselectivity of the pyridine ring. This guide will delve into the core principles governing this reaction, providing a detailed mechanistic understanding and practical experimental guidance.

The Core Mechanism of Bromination

The bromination of pyridinesulfonic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. However, the reaction is significantly more challenging than the bromination of benzene due to the inherent electronic properties of the pyridine ring and the presence of the deactivating sulfonic acid group.

2.1. Reactivity of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom withdraws electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.

2.2. Role of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group. Its presence on the pyridine ring further deactivates the system towards electrophilic attack. In strongly acidic media, such as the fuming sulfuric acid (oleum) typically used for this reaction, the pyridine nitrogen is also protonated, forming a pyridinium ion. This positive charge on the nitrogen atom dramatically increases the electron-deficient nature of the ring, making electrophilic substitution even more difficult.

2.3. Regioselectivity

Electrophilic substitution on the pyridine ring, when it does occur, is directed to the 3-position (meta-position). This is because the intermediates formed by attack at the 2- (ortho) and 4- (para) positions have resonance structures where the positive charge is placed directly on the already electron-deficient nitrogen atom, which is highly unfavorable. Attack at the 3-position avoids this destabilizing arrangement.

In the case of pyridine-3-sulfonic acid, both the pyridinium nitrogen and the sulfonic acid group are meta-directing. Therefore, the incoming electrophile (bromine) is directed to the 5-position, which is meta to both existing substituents.

2.4. Step-by-Step Mechanism

The bromination of pyridine-3-sulfonic acid in fuming sulfuric acid is believed to proceed through the following steps:

-

Formation of the Electrophile: In the presence of fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid), bromine is polarized, and a highly reactive electrophilic bromine species, possibly Br⁺ or a complex with SO₃, is generated.

-

Protonation of Pyridine: The nitrogen atom of pyridine-3-sulfonic acid is protonated by the strong acid to form the pyridinium-3-sulfonate zwitterion.

-

Electrophilic Attack: The electrophilic bromine species attacks the electron-deficient pyridine ring at the 5-position, the position meta to both the positively charged nitrogen and the sulfonic acid group. This is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 5-bromopyridine-3-sulfonic acid.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: The electrophilic aromatic substitution mechanism for the bromination of pyridine-3-sulfonic acid.

Caption: A generalized experimental workflow for the bromination of pyridinesulfonic acid.

Experimental Protocols and Data

4.1. General Experimental Protocol

-

Reaction Setup: A round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is charged with pyridine-3-sulfonic acid and fuming sulfuric acid (oleum). The reaction should be performed in a well-ventilated fume hood.

-

Bromine Addition: Bromine is added dropwise to the stirred solution at a controlled temperature, typically starting at 0°C.

-

Reaction Conditions: After the addition of bromine, the reaction mixture is slowly heated to a high temperature, often in the range of 130-140°C, and maintained for several hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice. The acidic solution is then neutralized with a suitable base, such as a concentrated sodium hydroxide solution, while cooling in an ice bath.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent.

4.2. Quantitative Data

Quantitative data for the bromination of pyridine-3-sulfonic acid is not extensively reported. However, based on the bromination of pyridine, the yields can be expected to be moderate due to the harsh reaction conditions and the highly deactivated nature of the substrate. The following table summarizes typical reaction parameters for the related bromination of pyridine.

| Reactant | Molar Ratio (to Pyridine) | Temperature (°C) | Reaction Time (h) | Yield of 3-Bromopyridine (%) |

| Bromine | 0.25 | 130 | 8 | ~80-90 (based on Br₂) |

Note: This data is for the bromination of pyridine and serves as an estimate. The yield for the bromination of pyridinesulfonic acid may be lower due to the increased deactivation of the ring.

Conclusion

The bromination of pyridinesulfonic acid is a challenging but important transformation in organic synthesis. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, particularly the deactivating and directing effects of the pyridinium nitrogen and the sulfonic acid group, is crucial for successful synthesis. The reaction requires harsh conditions, and careful control of the experimental parameters is necessary to achieve reasonable yields of the desired 5-bromo-pyridinesulfonic acid. This guide provides the fundamental knowledge and a framework for researchers to approach this synthesis with a solid theoretical and practical foundation.

An In-depth Technical Guide to 5-Bromopyridine-3-sulfonic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyridine-3-sulfonic acid is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining the reactivity of a brominated pyridine ring with the acidic functionality of a sulfonic acid group, make it a versatile precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies for its synthesis and characterization, and an exploration of its applications, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Core Physical and Chemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical Properties

The physical characteristics of this compound are summarized in the table below. The high melting point is indicative of strong intermolecular forces, likely due to hydrogen bonding and ionic interactions involving the sulfonic acid group.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₄BrNO₃S | Calculated |

| Molecular Weight | 238.06 g/mol | Calculated[1][2] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water, limited solubility in organic solvents | Predicted |

| pKa | ~-2.3 (predicted) | Predicted[2] |

| Density | ~1.96 g/cm³ (predicted) | Predicted[2] |

Chemical Properties

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing sulfonic acid group, renders it susceptible to nucleophilic attack. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.

| Property | Description |

| Acidity | The sulfonic acid group is strongly acidic. |

| Reactivity of the Pyridine Ring | The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups. |

| Reactivity of the Bromine Atom | The C-Br bond is susceptible to cleavage and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C, C-N, and C-O bonds. |

| Thermal Stability | Expected to be thermally stable, as indicated by its high melting point. |

Synthesis and Characterization: Experimental Protocols

Synthesis of this compound

This protocol is based on general methods for the sulfonation of aromatic compounds.

Materials:

-

3-Bromopyridine

-

Fuming sulfuric acid (oleum, e.g., 20% SO₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, carefully add fuming sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 3-bromopyridine dropwise to the cooled fuming sulfuric acid with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 120-140 °C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. Adjust the pH to approximately 7.

-

The product, being a salt at neutral pH, will be in the aqueous phase. To isolate the sulfonic acid, acidify the solution with concentrated hydrochloric acid to a pH of 1-2.

-

The product may precipitate upon acidification. If not, concentrate the solution under reduced pressure to induce crystallization.

-

Filter the crude product and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system, such as water/ethanol, to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. The expected spectrum would show signals in the aromatic region, with chemical shifts and coupling constants characteristic of a 3,5-disubstituted pyridine ring.

-

¹³C NMR Spectroscopy: Acquire the proton-decoupled ¹³C NMR spectrum. The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

O-H stretch (sulfonic acid): Broad absorption in the region of 3200-2500 cm⁻¹.

-

Aromatic C-H stretch: Weak to medium bands around 3100-3000 cm⁻¹.

-

S=O stretch (sulfonic acid): Strong absorptions around 1250-1160 cm⁻¹ (asymmetric) and 1060-1010 cm⁻¹ (symmetric).

-

C=C and C=N stretching (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

S-O stretch (sulfonic acid): Absorption around 700-600 cm⁻¹.

-

C-Br stretch: Absorption in the 600-500 cm⁻¹ region.

-

2.2.3. Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is a suitable method for this polar, non-volatile compound.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Expected Ions:

-

Negative Ion Mode: The most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z corresponding to C₅H₃BrNO₃S⁻.

-

Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z corresponding to C₅H₅BrNO₃S⁺ may also be observed.

-

The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks.

-

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of complex molecules with therapeutic potential. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, as the nitrogen atom can form crucial hydrogen bond interactions within the ATP-binding site of the kinase. The bromine atom on 5-bromopyridine derivatives can be readily functionalized via cross-coupling reactions to build the complex structures of kinase inhibitors. For example, it can be used in the synthesis of inhibitors targeting the p38 MAP kinase signaling pathway, which is implicated in inflammatory diseases and cancer.

The diagram above illustrates the p38 MAP kinase signaling cascade and the point of intervention for inhibitors derived from scaffolds like 5-bromopyridine.

A general synthetic workflow for a p38 MAP kinase inhibitor using a 5-bromopyridine derivative is depicted below. This often involves a key Suzuki coupling step to form a biaryl scaffold.

Proteolysis-Targeting Chimeras (PROTACs)

This compound and its derivatives are also valuable building blocks for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. The bromopyridine moiety can be elaborated into a ligand for a target protein of interest, while the sulfonic acid group (or a derivative thereof) can serve as a handle for attaching a linker connected to an E3 ligase ligand.

References

5-Bromopyridine-3-sulfonic acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 5-Bromopyridine-3-sulfonic acid, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical properties, applications, and a generalized experimental protocol for its use in common synthetic reactions.

Core Compound Specifications

This compound is a functionalized heterocyclic compound valued for its utility in organic synthesis. The presence of both a bromine atom and a sulfonic acid group on the pyridine ring allows for a range of chemical transformations.

| Property | Value | Citations |

| CAS Number | 62009-34-1 | [1] |

| Molecular Formula | C5H4BrNO3S | [1] |

| Molecular Weight | 238.1 g/mol | [1] |

| Purity | Typically ≥96% | [1] |

| Synonyms | 5-Bromo-3-pyridinesulfonic acid | |

| Physical State | Solid |

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its primary utility lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This reactivity is attributed to the carbon-bromine bond, which is susceptible to oxidative addition by a palladium catalyst.[4]

The pyridine scaffold itself is a prevalent feature in many approved drugs, and the strategic placement of functional groups like the sulfonic acid can modulate the physicochemical properties of a molecule, such as its solubility and ability to interact with biological targets.

Kinase Inhibitor Synthesis

A notable application of bromopyridine derivatives is in the development of kinase inhibitors. Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. The pyridine nitrogen can form important hydrogen bonds within the ATP-binding site of kinases. Specifically, 5-bromopyridine derivatives are used in the synthesis of p38 MAP kinase inhibitors, which are targets for treating chronic inflammatory diseases. The general strategy involves a Suzuki-Miyaura coupling to create a biaryl scaffold.

Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound and its derivatives. This protocol is based on established procedures for similar compounds.

Objective: To couple an aryl boronic acid with this compound (or a derivative) to form a carbon-carbon bond.

Materials:

-

5-Bromopyridine derivative (1.0 equivalent)

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K3PO4, Na2CO3, 2.0-3.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the 5-bromopyridine derivative, arylboronic acid, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen, which can deactivate the catalyst.

-

Heating and Stirring: Heat the reaction mixture to a specified temperature (typically 80-100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

Navigating the Solubility Landscape of 5-Bromopyridine-3-sulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-Bromopyridine-3-sulfonic Acid

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and a sulfonic acid group. The presence of the polar sulfonic acid group generally imparts good solubility in polar solvents, while the bromopyridine core introduces a degree of hydrophobicity. Understanding the interplay of these structural features is essential for predicting and experimentally determining its solubility in different organic media.

Qualitative Solubility Profile

While specific quantitative data is sparse, general principles of organic chemistry and information on related compounds allow for a qualitative assessment of this compound's solubility. Pyridine sulfonic acids are known to be soluble in polar solvents such as water and alcohols. The purification of a related compound, pyridine-3-sulfonic acid, has been described using ethanol and isopropanol, suggesting that this compound may exhibit solubility in these solvents to some extent, or could be precipitated from them, indicating a lower solubility.

A structurally related compound, 6-Amino-5-bromopyridine-3-sulfonic acid, is described as having a moderate polar surface area and a LogP value that suggest a balance between hydrophilic and hydrophobic properties, which likely influences its solubility in various solvents[1]. This suggests that this compound would likely be soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The sulfonic acid group can engage in strong hydrogen bonding with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polar nature of these solvents can solvate the polar functional groups of the molecule. |

| Less Polar | Acetone, Ethyl Acetate | Low to Moderate | The bromopyridine ring contributes some nonpolar character, potentially allowing for limited solubility. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The high polarity of the sulfonic acid group makes it incompatible with nonpolar solvents. |

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following are detailed protocols for the gravimetric and spectroscopic methods, which are commonly employed for determining the solubility of solid compounds in organic solvents.

Gravimetric Method (Shake-Flask)

This method is considered the "gold standard" for solubility determination due to its accuracy and directness.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatted shaker or rotator is recommended.

-

Phase Separation: Allow the suspension to settle. Centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The solubility can then be calculated in terms of g/L or mol/L.

UV-Vis Spectroscopic Method

This method is faster than the gravimetric method but requires the compound to have a chromophore and is an indirect method.

Experimental Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: After equilibration and phase separation, withdraw a known volume of the supernatant and dilute it with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a solid in a liquid.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These models are often based on Quantitative Structure-Property Relationships (QSPR).

Key Approaches:

-

General Solubility Equation (GSE): This is a simple yet powerful model that predicts solubility based on the compound's melting point and octanol-water partition coefficient (logP).

-

Machine Learning Models: More sophisticated models utilize machine learning algorithms (e.g., random forests, support vector machines) trained on large datasets of known solubilities to predict the solubility of new compounds based on a variety of molecular descriptors.[2][3][4]

-

Thermodynamic Models: Approaches like COSMO-RS (Conductor-like Screening Model for Real Solvents) use quantum chemical calculations to predict solubility based on the interactions between the solute and solvent molecules at a molecular level.

While these models can provide useful estimations, they are not a substitute for experimental validation, especially for novel compounds or for applications requiring high accuracy.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. Although specific quantitative data is currently limited, the provided qualitative predictions, detailed experimental protocols, and overview of predictive modeling techniques offer researchers a robust toolkit to approach their work. The generation of precise solubility data through the described experimental methods will be invaluable for the scientific community, enabling more efficient and effective utilization of this important chemical compound in research and development.

References

- 1. 6-Amino-5-bromopyridine-3-sulfonic acid (247582-62-3) for sale [vulcanchem.com]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 4. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 5-Bromopyridine-3-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 5-Bromopyridine-3-sulfonic acid (CAS Number: 62009-34-1).[1][2] Due to the limited availability of public experimental spectra, this document presents predicted data and general methodologies for spectroscopic analysis. The information is intended to serve as a reference for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Properties

-

Molecular Weight: 238.06 g/mol [2]

-

IUPAC Name: this compound[3]

-

SMILES: C1=C(C=NC=C1Br)S(=O)(=O)O[3]

Spectroscopic Data Summary

Mass Spectrometry (MS)

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound. This data is computationally derived and serves as a theoretical reference.[3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 237.91681 | 128.1 |

| [M+Na]⁺ | 259.89875 | 141.8 |

| [M-H]⁻ | 235.90225 | 132.9 |

| [M+NH₄]⁺ | 254.94335 | 148.4 |

| [M+K]⁺ | 275.87269 | 130.3 |

| [M+H-H₂O]⁺ | 219.90679 | 129.0 |

| [M+HCOO]⁻ | 281.90773 | 143.5 |

| [M+CH₃COO]⁻ | 295.92338 | 179.8 |

| [M+Na-2H]⁻ | 257.88420 | 136.6 |

| [M]⁺ | 236.90898 | 148.7 |

| [M]⁻ | 236.91008 | 148.7 |

Table 1: Predicted Mass Spectrometry Data for this compound Adducts. Data sourced from PubChem.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, public experimental ¹H NMR and ¹³C NMR data for this compound are not available. Commercial suppliers may possess this data.[4]

Infrared (IR) Spectroscopy

No public experimental IR spectrum for this compound has been identified. However, a study on the related compound, Pyridine-3-sulfonic acid, provides some expected vibrational modes.[5] For this compound, one would anticipate characteristic absorption bands corresponding to:

-

O-H stretching of the sulfonic acid group.

-

S=O stretching (symmetric and asymmetric) of the sulfonyl group.

-

C-H stretching and bending of the pyridine ring.

-

C=C and C=N stretching within the pyridine ring.

-

C-Br stretching .

-

S-O stretching .[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like this.

-

Analysis: The ionized sample is guided into a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Spectroscopy: The sample is placed in a high-field magnet and irradiated with radio waves to excite the ¹H nuclei. The resulting signals provide information on the chemical environment, integration (number of protons), and coupling of protons.

-

¹³C NMR Spectroscopy: A similar principle is applied to the ¹³C nuclei to determine the number and types of carbon atoms.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet.[6]

-

Analysis: The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different frequencies.

-

Spectrum Generation: A plot of absorbance or transmittance versus wavenumber is generated, showing the characteristic absorption bands of the functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound based on available data. For definitive structural confirmation and in-depth analysis, the acquisition of experimental spectra is recommended.

References

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - 5-bromopyridine-3-sulphonic acid (C5H4BrNO3S) [pubchemlite.lcsb.uni.lu]

- 4. 62009-34-1|this compound|BLD Pharm [bldpharm.com]

- 5. asianpubs.org [asianpubs.org]

- 6. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

safety and handling precautions for 5-Bromopyridine-3-sulfonic acid

An In-depth Technical Guide to the Safe Handling of 5-Bromopyridine-3-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the (CAS No: 62009-34-1). The information is intended to equip laboratory and research personnel with the necessary knowledge to handle this chemical safely.

Chemical Identification and Properties

This compound is a pyridine derivative used as a building block in chemical synthesis.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 62009-34-1 | [1][3] |

| Molecular Formula | C₅H₄BrNO₃S | [1][3] |

| Molecular Weight | 238.06 g/mol | [1][3] |

| Physical State | Solid | N/A |

| Melting Point | >300°C | [3] |

| Density | 2.0 ± 0.1 g/cm³ | [3] |

| Purity | ≥96% | [1][4] |

| Storage | Store at room temperature in a dry, well-ventilated place.[2][5] Keep container tightly closed. |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | [6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. | [6] |

| Specific target organ toxicity — Single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation. | [6] |

| Signal Word | Warning | [6] |

Safe Handling and Experimental Workflow

Proper handling procedures are crucial to minimize risk. This involves working in a designated, well-ventilated area, preferably a fume hood, and adhering to standard laboratory safety protocols.

General Handling Precautions

-

Handle only by, or under the close supervision of, properly qualified individuals.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.

-

Ensure the work area is equipped with an eyewash station and a safety shower.[7]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[6]

-

Keep containers tightly closed when not in use.[6]

-

Store locked up.[6]

Chemical In-compatibility

-

While specific incompatibility data for this compound is limited, related compounds are incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8] Avoid these materials.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for safely handling this compound in a research setting.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 62009-34-1|this compound|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-3-pyridinesulfonic acid | CAS#:62009-34-1 | Chemsrc [chemsrc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-BROMOPYRIDINE-3-SULPHONIC ACID 96 | 62009-34-1 [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to High-Purity 5-Bromopyridine-3-sulfonic Acid for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Building Block in Medicinal Chemistry

High-purity 5-Bromopyridine-3-sulfonic acid is a key intermediate in the synthesis of novel therapeutics, particularly in the development of selective receptor modulators and kinase inhibitors. Its unique trifunctionalized pyridine scaffold offers medicinal chemists a versatile platform for creating complex molecular architectures with tailored biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and applications in drug discovery, with a focus on experimental protocols and quantitative data.

Commercial Availability and Physicochemical Properties

Several commercial suppliers offer high-purity this compound, typically with a purity of 96% or higher. This compound is a valuable building block for researchers engaged in the synthesis of novel pharmaceutical agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 62009-34-1 |

| Molecular Formula | C₅H₄BrNO₃S |

| Molecular Weight | 238.06 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | ≥96% |

| Storage | Room temperature, sealed in a dry environment |

Data sourced from commercial supplier specifications.

Synthesis and Purification

Experimental Protocol: Conceptual Synthesis via Sulfonation

Materials:

-

5-Bromopyridine

-

Fuming sulfuric acid (oleum)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl)

-

Organic solvent (e.g., ethanol, acetonitrile)

-

Deionized water

Procedure:

-

Sulfonation: Carefully add 5-bromopyridine to fuming sulfuric acid at a controlled temperature. The reaction mixture is then heated to drive the sulfonation reaction to completion. The temperature and reaction time are critical parameters that need to be optimized for this specific substrate.

-

Quenching and Neutralization: After cooling, the reaction mixture is cautiously poured onto ice to quench the reaction. The acidic solution is then neutralized with a saturated solution of sodium bicarbonate until the pH is neutral. This step should be performed with care due to vigorous gas evolution.

-

Purification: The purification of the resulting this compound from the aqueous mixture containing inorganic salts presents a challenge due to its high water solubility. Several methods can be employed:

-

Precipitation: Acidification of the neutralized solution with concentrated HCl may lead to the precipitation of the sulfonic acid, which can then be collected by filtration.[2]

-

Solvent Extraction: After drying the crude mixture, the organic product can be selectively extracted from the inorganic salts using a suitable organic solvent like ethanol or acetonitrile.[2]

-

Reversed-Phase Chromatography: For high-purity requirements, reversed-phase high-performance liquid chromatography (HPLC) is an effective method for separating the aryl sulfonic acid from residual starting materials and inorganic impurities. A common mobile phase system for such separations is a gradient of acetonitrile in water with a small amount of acid (e.g., sulfuric acid) for ion suppression.[3] Another approach involves using a C18 cartridge for desalting, where the compound is adsorbed, washed with water to remove salts, and then eluted with an organic solvent like methanol or acetonitrile.[2]

-

Figure 1: Conceptual Synthesis of this compound

Caption: A conceptual workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

| ¹H NMR | Structural confirmation and assessment of organic impurities. |

| LC-MS | Molecular weight confirmation and purity analysis. |

| HPLC | Quantitative purity determination. |

Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS spectra upon request.[4]

Applications in Drug Discovery

The strategic placement of the bromo, sulfonic acid, and pyridine nitrogen functionalities makes this compound a valuable building block in medicinal chemistry. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[5]

Role in Kinase Inhibitor Synthesis

The pyridine scaffold is a well-established privileged structure in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase active site. The functional groups on this compound allow for the synthesis of highly substituted pyridine derivatives that can be optimized for potency and selectivity against various kinases. While specific examples of kinase inhibitors containing the this compound moiety are not prominently featured in the reviewed literature, the use of closely related bromopyridines in the synthesis of potent kinase inhibitors is well-documented.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative, which can be adapted for this compound, likely after protection of the sulfonic acid group or using specific reaction conditions that tolerate this functionality.

Materials:

-

5-Bromopyridine derivative (e.g., 5-bromo-2-methylpyridin-3-amine)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

-

Base (e.g., Potassium phosphate (K₃PO₄), 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine the 5-bromopyridine derivative, arylboronic acid, and base.

-

Add the palladium catalyst and solvent.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture at 85-95 °C under an inert atmosphere for 15-24 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

The crude product is then purified by column chromatography.[5][7]

Table 3: Example Yields for Suzuki-Miyaura Coupling of a 5-Bromopyridine Analog

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |

| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-methylpyridin-3-amine | 80 |

Data adapted from the coupling of 5-bromo-2-methylpyridin-3-amine and provides an indication of expected yields.[7]

Figure 2: Suzuki-Miyaura Cross-Coupling Reaction

Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction.

Potential in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. The modular nature of this compound makes it an attractive scaffold for the synthesis of PROTACs. The bromine atom can be used to attach the linker, while the rest of the molecule can be elaborated to bind to the target protein. The sulfonic acid group can be used to modulate the physicochemical properties of the final PROTAC, such as solubility. While direct application of this compound in published PROTACs is not yet prominent, the use of sulfonic acid-containing linkers in PROTAC design is an emerging strategy to improve their properties.[8]

Figure 3: General Structure of a PROTAC

Caption: The tripartite structure of a Proteolysis-Targeting Chimera (PROTAC).

Conclusion

High-purity this compound is a versatile and valuable building block for the synthesis of novel compounds in the field of drug discovery. Its trifunctional nature provides a flexible platform for the generation of diverse molecular libraries, particularly for the development of kinase inhibitors and potentially for the construction of PROTACs. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further exploration of its applications is warranted to fully realize its potential in the creation of next-generation therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. reddit.com [reddit.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 62009-34-1|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Stability and Storage of 5-Bromopyridine-3-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromopyridine-3-sulfonic acid. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets, general chemical principles for related structures, and outlines a detailed, adaptable experimental protocol for conducting a thorough stability analysis based on established industry and regulatory guidelines.

Core Concepts: Stability and Storage

This compound is a halogenated pyridine derivative with a sulfonic acid functional group. The stability of this compound is influenced by several factors, including temperature, humidity, light, and pH. Understanding these factors is crucial for maintaining the compound's integrity, purity, and shelf-life, which are critical for its application in research and drug development.

Recommended Storage Conditions

Proper storage is essential to prevent degradation. The following table summarizes the recommended storage conditions for this compound based on available supplier and safety data.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[1] | To minimize the rate of potential thermal degradation. |

| Atmosphere | Store in a well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Keep container tightly closed. | To prevent exposure to moisture and atmospheric contaminants. |

| Light Exposure | Protect from light.[2][3] | To prevent potential photodegradation. |

| Incompatibilities | Strong oxidizing agents and strong acids. | To avoid vigorous and potentially hazardous reactions. |

Stability Profile

Potential Degradation Pathways

Based on the chemistry of aryl sulfonic acids and halogenated pyridines, the following degradation mechanisms are plausible:

-

Hydrolytic Desulfonation: Aryl sulfonic acids can undergo hydrolysis to remove the sulfonic acid group, particularly under acidic conditions and at elevated temperatures.[4][5] This would result in the formation of 3-bromopyridine.

-

Photodegradation: Aromatic and halogenated compounds can be susceptible to degradation upon exposure to light, especially UV radiation.[6][7] This can lead to the cleavage of the carbon-bromine bond or other photochemical reactions.

-

Thermal Decomposition: At elevated temperatures, the molecule may decompose, though specific decomposition products for this compound are not documented in the available literature.

The following diagram illustrates the key factors that can influence the stability of this compound.

Experimental Protocol for Stability Testing

To obtain quantitative stability data, a systematic study is required. The following is a general experimental protocol that can be adapted for this compound, based on the International Council for Harmonisation (ICH) guidelines for stability testing.[8][9]

Materials and Equipment

-

This compound (minimum of three batches)

-

Calibrated stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

-

pH meter

-

Appropriate glassware and solvents

Stability-Indicating Method

A validated analytical method that can separate the intact compound from its potential degradation products is crucial. This typically involves forced degradation studies where the compound is exposed to harsh conditions (e.g., strong acid, strong base, oxidation, heat, and light) to generate degradation products and demonstrate the method's specificity.

Long-Term and Accelerated Stability Studies

Samples of this compound should be stored under the conditions outlined in the table below.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity

Photostability Study

A photostability study should be conducted on at least one batch of the compound. The samples should be exposed to a light source that produces a combination of visible and ultraviolet (UV) light, as specified in ICH guideline Q1B. A dark control sample should be stored under the same conditions but protected from light.

Data to be Collected

At each time point, the samples should be analyzed for:

-

Appearance (e.g., color, physical state)

-

Assay of this compound

-

Levels of known and unknown degradation products

-

Moisture content (if applicable)

The following diagram outlines a general workflow for conducting a stability study.

Conclusion

While specific quantitative stability data for this compound is not extensively documented, adherence to the recommended storage conditions—cool, dry, dark, and in a tightly sealed container—is paramount to ensure its integrity. The potential for hydrolytic desulfonation and photodegradation should be considered in its handling and use. For applications requiring a defined shelf-life, a formal stability study following the outlined experimental protocol is essential to generate the necessary data to support its use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S [mallakchemicals.com]

- 4. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaacademias.com [pharmaacademias.com]

- 9. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Potential Derivatives of 5-Bromopyridine-3-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic potential of 5-Bromopyridine-3-sulfonic acid, a versatile heterocyclic building block. The presence of two key functional groups—a bromine atom at the 5-position and a sulfonic acid moiety at the 3-position—offers orthogonal handles for a variety of chemical transformations. This allows for the generation of a diverse library of derivatives with potential applications in medicinal chemistry and materials science. The pyridine scaffold itself is a privileged structure in numerous approved pharmaceuticals.[1][2]

This document provides a comprehensive overview of the primary derivatization strategies, including palladium-catalyzed cross-coupling reactions at the C-Br bond and the conversion of the sulfonic acid group into sulfonamides and sulfonic esters. Detailed experimental protocols and structured data are presented to facilitate the practical application of these methodologies.

I. Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is highly amenable to palladium-catalyzed cross-coupling reactions.[2] This susceptibility is enhanced by the electron-deficient nature of the pyrimidine ring.[2] These reactions are fundamental in modern organic synthesis for their efficiency and broad functional group tolerance, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3][4] Key transformations include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[1][4][5]

A generalized catalytic cycle for these transformations involves the oxidative addition of the 5-bromopyridine derivative to a Pd(0) complex, followed by transmetalation (or migratory insertion for the Heck reaction) with the coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1]

Data Presentation: Potential Cross-Coupling Derivatives

The following table summarizes potential derivatives of this compound that can be synthesized via various palladium-catalyzed cross-coupling reactions. The yields are hypothetical and based on typical outcomes for similar substrates reported in the literature.[6][7]

| Reaction Type | Coupling Partner | Potential Derivative | Expected Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | 5-Phenylpyridine-3-sulfonic acid | 75-90 |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)pyridine-3-sulfonic acid | 70-85 |

| Suzuki-Miyaura | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)pyridine-3-sulfonic acid | 65-80 |

| Sonogashira | Phenylacetylene | 5-(Phenylethynyl)pyridine-3-sulfonic acid | 70-88 |

| Sonogashira | Trimethylsilylacetylene | 5-((Trimethylsilyl)ethynyl)pyridine-3-sulfonic acid | 80-95 |

| Heck | Styrene | 5-((E)-2-Phenylvinyl)pyridine-3-sulfonic acid | 60-75 |

| Buchwald-Hartwig | Morpholine | 5-(Morpholino)pyridine-3-sulfonic acid | 65-85 |

| Buchwald-Hartwig | Aniline | 5-(Phenylamino)pyridine-3-sulfonic acid | 60-80 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of bromopyridines.[6][7] The sulfonic acid group may necessitate adjustments to the solvent system to ensure solubility. Using an ester derivative of the sulfonic acid may be beneficial.

Materials:

-

This compound (or its methyl ester) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq, if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

-

1,4-Dioxane and water (4:1 mixture, degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Add the palladium catalyst and any ligands. If using Pd(OAc)₂, also add PPh₃.

-

Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product is water-soluble, acidify the aqueous layer and extract with an appropriate organic solvent. If the product precipitates, it can be isolated by filtration.

-

If an ester was used, the crude product can be purified by column chromatography on silica gel.

II. Derivatization of the Sulfonic Acid Group

The sulfonic acid moiety can be converted into a more versatile sulfonyl chloride intermediate. This is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 5-bromopyridine-3-sulfonyl chloride is a key precursor for the synthesis of a wide range of sulfonamide and sulfonic ester derivatives.

Data Presentation: Potential Sulfonamide and Sulfonic Ester Derivatives

Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities including antibacterial and anticancer properties.[8][9][10] The following table outlines potential sulfonamide and sulfonic ester derivatives of 5-bromopyridine.

| Reagent | Derivative Class | Potential Derivative | Expected Yield (%) |

| Ammonia | Primary Sulfonamide | 5-Bromopyridine-3-sulfonamide | 80-95 |

| Methylamine | N-Alkyl Sulfonamide | N-Methyl-5-bromopyridine-3-sulfonamide | 75-90 |

| Piperidine | N-Cyclic Sulfonamide | 5-Bromo-3-(piperidin-1-ylsulfonyl)pyridine | 85-98 |

| Aniline | N-Aryl Sulfonamide | N-Phenyl-5-bromopyridine-3-sulfonamide | 70-85 |

| Methanol | Sulfonic Ester | Methyl 5-bromopyridine-3-sulfonate | 70-90 |

| Phenol | Aryl Sulfonic Ester | Phenyl 5-bromopyridine-3-sulfonate | 65-85 |

Experimental Protocol: Synthesis of N-Substituted 5-Bromopyridine-3-sulfonamides

This protocol describes a general two-step procedure for the synthesis of sulfonamides from this compound.

Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound in the anhydrous solvent.

-

Add a catalytic amount of DMF.

-

Carefully add thionyl chloride dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (as indicated by the cessation of gas evolution and TLC analysis).

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 5-bromopyridine-3-sulfonyl chloride can be used in the next step without further purification.

Step 2: Synthesis of N-Substituted Sulfonamide

Materials:

-

Crude 5-Bromopyridine-3-sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (2.2 eq)

-

Anhydrous solvent (e.g., DCM, THF, or acetonitrile)

-

Pyridine or triethylamine (optional, as a base)

Procedure:

-

Dissolve the crude 5-Bromopyridine-3-sulfonyl chloride in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the amine (2.2 eq) in the same anhydrous solvent.

-

Slowly add the amine solution to the sulfonyl chloride solution at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 5-bromopyridine-3-sulfonamide.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The two distinct functional groups allow for selective derivatization through well-established synthetic methodologies. The palladium-catalyzed cross-coupling reactions at the C5-position provide a powerful tool for introducing molecular complexity and building biaryl or hetero-biaryl scaffolds. Concurrently, the conversion of the sulfonic acid group to sulfonamides and sulfonic esters opens avenues to a class of compounds with significant biological relevance. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel drug candidates and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Bromopyridine-3-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals